molecular formula C25H21N3O B612155 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide CAS No. 1243243-89-1

2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide

Cat. No. B612155
M. Wt: 379.45
InChI Key: KHZOJCQBHJUJFY-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity, identifying the products of its reactions, and understanding the mechanisms of these reactions.



Physical And Chemical Properties Analysis

This involves measuring properties like the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, like acidity or basicity, may also be studied.


Scientific Research Applications

  • Synthesis and Structural Assessment

    A related compound, "methyl 2-(4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thioacetate," was synthesized and its complex with HgCl2 was studied. This research provides insights into the molecular and supramolecular structures of such compounds (Castiñeiras, García-Santos, & Saa, 2018).

  • Oxidation Reactivity Channels

    Another related compound, "2-(pyridin-2-yl)-N,N-diphenylacetamide," was synthesized and its chemical oxidation properties were explored. The study revealed various oxidation products, enhancing our understanding of the reactivity of such compounds (Pailloux et al., 2007).

  • Nucleophilic Aromatic Substitution

    Research on "3-halo-4-aminopyridines" with acyl chlorides and triethylamine led to the production of pyridin-4-yl α-substituted acetamide products. This showcases the potential for rearrangement reactions in related compounds (Getlik et al., 2013).

  • Antiallergic Agent Development

    A series of N-(pyridin-4-yl)-(indol-3-yl)acetamides were prepared as potential antiallergic compounds. This research might provide insights into the development of similar compounds for medical applications (Menciu et al., 1999).

  • Cytotoxic Activity Against Cancer Cell Lines

    A study synthesized a novel compound derived from the indibulin and combretastatin scaffolds, which showed good cytotoxicity on cancerous cell lines and low toxicity on normal cell lines. This highlights the potential use of similar compounds in cancer research (Moghadam & Amini, 2018).

  • Copper(II) Complexes with Sterically Demanding Ligands

    Copper(II) complexes with related N-(6-methylpyridin-2-yl)acetamide ligands were studied to understand their coordination number and geometry. This work contributes to the understanding of coordination chemistry in such compounds (Smolentsev, 2017).

Safety And Hazards

This involves studying the compound’s toxicity and environmental impact. Researchers would also identify appropriate safety measures for handling the compound.


Future Directions

Based on the results of their analysis, researchers might suggest future research directions. This could involve suggesting modifications to the compound’s structure to enhance its properties, or proposing further studies to better understand its behavior.


properties

IUPAC Name

2-[4-(2-methylpyridin-4-yl)phenyl]-N-(4-pyridin-3-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O/c1-18-15-22(12-14-27-18)20-6-4-19(5-7-20)16-25(29)28-24-10-8-21(9-11-24)23-3-2-13-26-17-23/h2-15,17H,16H2,1H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZOJCQBHJUJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=C(C=C3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60727009
Record name 2-[4-(2-Methylpyridin-4-yl)phenyl]-N-[4-(pyridin-3-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide

CAS RN

1243243-89-1
Record name 2-[4-(2-Methylpyridin-4-yl)phenyl]-N-[4-(pyridin-3-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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